

An In-Depth Technical Guide to 1-Benzyl-2-b

Author: BenchChem Technical Support Team. Date: January 202

Compound of Interest

Compound Name:	1-Benzyl-2-bromobenzene
Cat. No.:	B3021675

Abstract: This technical guide provides a comprehensive overview of **1-benzyl-2-bromobenzene** (alternatively known as 2-bromodiphenylmethane), physicochemical properties, established synthesis protocols, and its reactivity, with a particular focus on its application in palladium-catalyzed cross-c

Introduction

1-Benzyl-2-bromobenzene is an aromatic compound characterized by a benzene ring substituted with both a benzyl group and a bromine atom at a and versatile building block in organic synthesis. The presence of the aryl bromide moiety allows for a wide range of transformations, most notably as reactions. Its utility is particularly pronounced in the synthesis of complex molecular architectures, serving as a precursor for pharmaceuticals, agrochemicals, and other applications. This guide aims to provide professionals in the fields of drug discovery and materials science, offering both foundational knowledge and practical, field-tested insights into its utility and safe handling.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in experimental work. **1-Benzyl-2-bromobenzene** has the following key quantitative data:

Property	Value
Molecular Formula	C ₁₃ H ₁₁ Br
Molecular Weight	247.13 g/mol
CAS Number	23450-18-2
Appearance	Pale yellow to colorless liquid
Density	1.3373 g/cm ³
Boiling Point	308.00 °C (581.15 K)
Melting Point	-42.00 °C (231.15 K)
Solubility	Soluble in non-polar organic solvents like ethanol and acetone; insoluble in water.

Synthesis and Reactivity

General Synthesis Routes

The synthesis of substituted bromobenzenes can often be achieved through methods like the Sandmeyer reaction, which involves the diazotization of an aryl halide and its reaction with a nitroso compound. For **1-benzyl-2-bromobenzene** specifically, synthetic routes may involve the bromination of 2-benzylidiphenyl or the benzylation of bromobenzene derivatives.

Key Reactions: The Suzuki-Miyaura Cross-Coupling

The primary utility of **1-benzyl-2-bromobenzene** in modern organic synthesis lies in its role as a substrate in palladium-catalyzed cross-coupling reactions. This reaction, which couples an organoboron compound and an organohalide, is a cornerstone of this reactivity.^{[7][8]}

Causality in Experimental Design: The success of a Suzuki-Miyaura coupling reaction is critically dependent on the careful selection of catalyst, ligand, and reaction conditions.

- Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) is used.

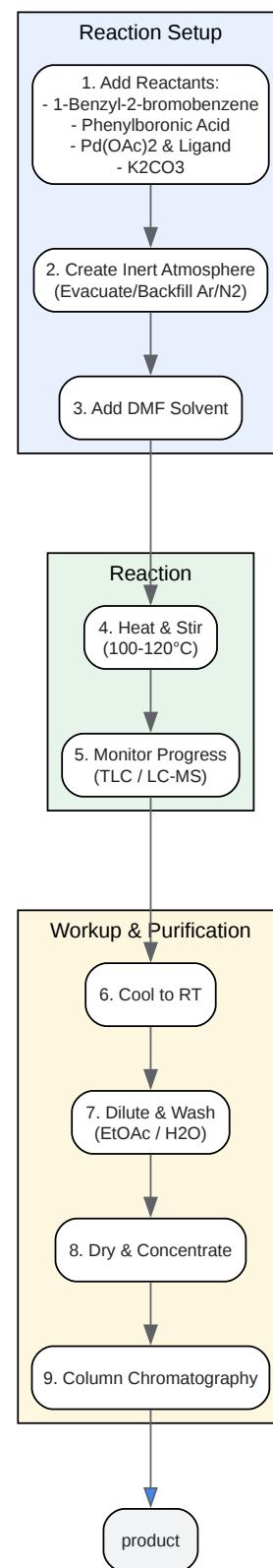
- Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reaction yield and scope.[10]
- Base: A base (e.g., K_2CO_3 , Cs_2CO_3) is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transm
- Solvent: The solvent system (e.g., DMF, dioxane, toluene, often with water) must solubilize the reactants and facilitate the reaction kinetics.[8][10]

The general catalytic cycle for the Suzuki-Miyaura reaction is a well-established, self-validating system involving three key steps: oxidative addition, tr

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, detailed protocol for the coupling of **1-benzyl-2-bromobenzene** with phenylboronic acid.

Reaction: **1-Benzyl-2-bromobenzene** + Phenylboronic Acid \rightarrow 2-Benzylbiphenyl


Materials:

- **1-Benzyl-2-bromobenzene** (1.0 mmol, 247.13 mg)
- Phenylboronic acid (1.2 mmol, 146.3 mg)
- Palladium(II) acetate ($Pd(OAc)_2$) (0.05 mmol, 11.2 mg)
- JohnPhos (0.10 mmol, 29.8 mg)
- Potassium carbonate (K_2CO_3) (3.0 mmol, 414.6 mg)
- N,N-Dimethylformamide (DMF) (2 mL)

Procedure:

- To a microwave vial or a suitable reaction flask, add **1-benzyl-2-bromobenzene**, phenylboronic acid, $Pd(OAc)_2$, JohnPhos, and K_2CO_3 .
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
- Add the DMF solvent via syringe.
- Seal the vessel and place it in a pre-heated oil bath or microwave reactor set to 100-120°C.
- Stir the reaction mixture for the specified time (e.g., 20-60 minutes for microwave conditions, or several hours for conventional heating), monitoring
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the base and DMF.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the pure 2-benzylbiphenyl.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

Aryl bromide intermediates are foundational in medicinal chemistry. The structural motif derived from **1-benzyl-2-bromobenzene** can be found in various scaffolds, which can be synthesized from precursors like 1-benzyl-5-bromo-derivatives, have been investigated as potent anticancer agents, targeting reactions allows for the late-stage diversification of drug candidates, a critical strategy for efficiently exploring structure-activity relationships (SAR).

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. **1-Benzyl-2-bromobenzene** should be handled in a well-ventilated area, prevent contact with skin.[\[13\]](#)

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.[\[14\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[14\]](#)[\[15\]](#) Keep away from incompatible materials such as strong oxidizers.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use for comprehensive safety information.[\[15\]](#)[\[16\]](#)

Conclusion

1-Benzyl-2-bromobenzene is a high-value intermediate whose utility is primarily defined by the reactivity of its aryl bromide group. Its central role in indispensable tool for synthetic chemists. A clear understanding of its properties, reaction protocols, and safety requirements, as detailed in this guide molecules for pharmaceutical and materials science applications.

References

- **1-benzyl-2-bromobenzene** - CAS:23450-18-2 - Sunway Pharm Ltd. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZreZMfEnw2So0wUE52z15FmvNxH88qWMMcCvBXQQ8nZeQxow95Nrrx0AeA2CjHJE069QepROfws1L96nnqWzzJzAjP4vOA>]
- **1-Benzyl-2-bromobenzene** | CAS#:23450-18-2 | Chemsoc. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNUDy3p0uP7JRt5OLu7nTgENJdV5NLkWDjHy1AfZjhJ5LsDejEQcgIhtqTQv5rynzQet1sRRxWKumXsi5a5i7yUMKetiiAlgbwVrDu>]
- **1-Benzyl-2-bromobenzene** - Solubility of Things. [URL: <https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWTPB8H4pUJDbM3o4kGtB5vkBBAHCliiqlj464LpX7OwEoINESsarTkXnWhq4onKAbOpNTEPZ9XcFWIWz7xQ8a1Kpe51uT1I1>]
- 2-Bromodiphenylmethane | C13H11Br | CID 13061 - PubChem. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/13061>]
- 23450-18-2|**1-Benzyl-2-bromobenzene**|BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeSYgrFELpuKAckmEbUMMAgTvUekBq0jmaSTa4WxluRWW3DH9-T8OofQ_6nAYrOWmQA3UMHW5Be98icinOw==]
- A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQv45WjSDgfZGE6EZDxCINBqZnKVpfSz5pf5xNt_kKoqjCIRi0lmuYi5iYygdYWWWWccq0pmf43nn8yMikJmgG8ODp6z7etFOFp]
- SAFETY DATA SHEET - 2-Bromobenzyl bromide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT7xJuVX52dwfonMMI8aMzML_GiXfurr2NG4BwFGIQSCkqX2GqlDqRI9mtzUTekJfBKXYu3DrpYQCj6sH4qKK3hixrok82W73Sg8riNmIPyxmhOCQgOTPIkw3I=]
- 1-Benzyl-3-bromobenzene | C13H11Br | CID 597532 - PubChem. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/597532>]
- Bromobenzene | 108-86-1 - ChemicalBook. [URL: <https://www.chemicalbook.com/ProductCas-108-86-1.htm>]
- Bromobenzene - Wikipedia. [URL: <https://en.wikipedia.org/wiki/Bromobenzene>]
- Benzene, 1-bromo-2-(bromomethyl)- - Substance Details - SRS | US EPA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AIXqzn7niNksWPXImW1oeydULiNP-9NcCOOMveAtMimIR2efMnx65DdZgD1BeLVQY0_8v7P1FR-xHQ6FJ7UdwJYmy6Jl3EB0rovjNwDQ0q6HLIElk7]
- SAFETY DATA SHEET - Fisher Scientific. [URL: <https://www.fishersci.com/store/msds?partNumber=AC106820050&productDescription=BROMOB>]
- SAFETY DATA SHEET - Spectrum Chemical. [URL: <https://www.spectrumchemical.com/file/sds/B1150.pdf>]
- 1-(Benzyl)-2-bromobenzene|CAS 31575-75-4 - Benchchem. [URL: <https://www.benchchem.com/product/31575-75-4>]
- 1-Benzyl-4-bromobenzene | C13H11Br | CID 236000 - PubChem. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/236000>]
- Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)₂ / 7a. - ResearchGate. [URL: [https://www.researchgate.net/publication/22700000/Suzuki-Miyaura_reaction_of_aryl_halides_benzyl_halides_with_phenylboronic_acid_catalyzed_by_Pd\(OAc\)₂ / 7a](https://www.researchgate.net/publication/22700000/Suzuki-Miyaura_reaction_of_aryl_halides_benzyl_halides_with_phenylboronic_acid_catalyzed_by_Pd(OAc)_2_7a)]
- Suzuki cross-coupling reaction - YouTube. [URL: <https://www.youtube.com/watch?v=4uXzJyfzJYU>]
- Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. [URL: <https://www.organic-chemistry.org/synthesis/halides/bromination.html>]
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: <https://www.sigmaaldrich.com/US/en/sds/aldrich/b57702>]
- CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings - Google Patents. [URL: <https://patents.google.com/patent/CN104909982A>]
- 1-Bromo-2-(2-bromoethyl)benzene SDS, 1074-15-3 Safety Data Sheets - ECHEMI. [URL: [https://www.echemi.com/sds/1-bromo-2-\(2-bromoethyl\)benzene-1074-15-3](https://www.echemi.com/sds/1-bromo-2-(2-bromoethyl)benzene-1074-15-3)]
- Suzuki Coupling - Organic Chemistry Portal. [URL: <https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtml>]
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004004/>]

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [URL: <https://www.yoneda-labs.com/suzuki-coupling-practical-guide>]
- CN103819305A - Production process for synthesizing benzyl bromide - Google Patents. [URL: <https://patents.google.com/patent/CN103819305A>]
- **1-benzyl-2-bromobenzene** (C13H11Br) - PubChemLite. [URL: <https://pubchemlite.cheminfo.org/molecule/13061>]
- 1-(2-(Benzyoxy)ethyl)-4-bromobenzene | 170991-34-1 | Benchchem. [URL: <https://www.benchchem.com/product/170991-34-1>]
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubChem. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/13061>]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 1-benzyl-2-bromobenzene - CAS:23450-18-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. 2-Bromodiphenylmethane | C13H11Br | CID 13061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-2-bromobenzene | CAS#:23450-18-2 | Chemsrvc [chemsrc.com]
- 5. 23450-18-2|1-Benzyl-2-bromobenzene|BLD Pharm [bldpharm.com]
- 6. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Yoneda Labs [yoneda-labs.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Benzyl-3-bromobenzene | C13H11Br | CID 597532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Benzyl-2-bromobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [link]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281

Ontario, CA 91762

Phone: (601) 2

Email: info@benchchem.com